4-Cyclopropoxy-N-methyl-6-nitropyridin-3-amine
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Overview
Description
4-Cyclopropoxy-N-methyl-6-nitropyridin-3-amine is a chemical compound with a unique structure that combines a cyclopropoxy group, a methyl group, and a nitro group attached to a pyridine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Cyclopropoxy-N-methyl-6-nitropyridin-3-amine typically involves the nitration of a pyridine derivative followed by the introduction of the cyclopropoxy and methyl groups. One common method involves the reaction of 3-aminopyridine with cyclopropyl bromide in the presence of a base to form the cyclopropoxy derivative. This is followed by nitration using nitric acid to introduce the nitro group.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimization of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
4-Cyclopropoxy-N-methyl-6-nitropyridin-3-amine can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.
Substitution: The cyclopropoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form more complex molecules.
Common Reagents and Conditions
Oxidation: Hydrogen gas and a palladium catalyst.
Substitution: Nucleophiles such as amines or thiols.
Coupling Reactions: Boronic acids and palladium catalysts.
Major Products Formed
Reduction: 4-Cyclopropoxy-N-methyl-3-aminopyridine.
Substitution: Various substituted derivatives depending on the nucleophile used.
Coupling: Biaryl derivatives when used in Suzuki-Miyaura coupling.
Scientific Research Applications
4-Cyclopropoxy-N-methyl-6-nitropyridin-3-amine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biological targets.
Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 4-Cyclopropoxy-N-methyl-6-nitropyridin-3-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The nitro group can undergo reduction to form reactive intermediates that interact with biological molecules, leading to various biological effects. The cyclopropoxy and methyl groups can influence the compound’s binding affinity and specificity for its targets.
Comparison with Similar Compounds
Similar Compounds
N-Methyl-3-nitropyridin-4-amine: Similar structure but lacks the cyclopropoxy group.
N-Cyclopropyl-3-nitropyridin-4-amine: Similar structure but lacks the methyl group.
Uniqueness
4-Cyclopropoxy-N-methyl-6-nitropyridin-3-amine is unique due to the presence of both the cyclopropoxy and methyl groups, which can influence its chemical reactivity and biological activity. This combination of functional groups can provide distinct properties compared to similar compounds, making it a valuable compound for research and development.
Properties
CAS No. |
1243377-47-0 |
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Molecular Formula |
C9H11N3O3 |
Molecular Weight |
209.20 g/mol |
IUPAC Name |
4-cyclopropyloxy-N-methyl-6-nitropyridin-3-amine |
InChI |
InChI=1S/C9H11N3O3/c1-10-7-5-11-9(12(13)14)4-8(7)15-6-2-3-6/h4-6,10H,2-3H2,1H3 |
InChI Key |
VYVOVTXWSSSCGH-UHFFFAOYSA-N |
Canonical SMILES |
CNC1=CN=C(C=C1OC2CC2)[N+](=O)[O-] |
Origin of Product |
United States |
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